Direct NTC Assembly Inhibition: IMR-1 Disrupts Maml1 Recruitment Without Affecting Notch1 Promoter Occupancy
IMR-1 selectively inhibits the recruitment of Maml1 to the Notch ternary complex on chromatin without affecting Notch1 occupancy on the HES1 promoter. In contrast, the γ-secretase inhibitor DAPT reduces both Maml1 and Notch1 promoter occupancy, consistent with its upstream mechanism of blocking NICD release [1]. This distinction was demonstrated in Notch-dependent OE33 and 786-0 cell lines via chromatin immunoprecipitation (ChIP) assays [2].
| Evidence Dimension | Maml1 occupancy on HES1 promoter |
|---|---|
| Target Compound Data | Decreased |
| Comparator Or Baseline | DAPT: Decreased |
| Quantified Difference | Notch1 occupancy: IMR-1 (no effect) vs. DAPT (decreased) |
| Conditions | OE33 and 786-0 Notch-dependent cell lines, ChIP assay |
Why This Matters
This differential mechanism enables IMR-1 to inhibit Notch signaling without interfering with NICD release, which is critical for experimental designs requiring dissection of transcriptional versus proteolytic regulation of Notch.
- [1] ChemicalBook. IMR-1 CAS 310456-65-6 Product Information. In vitro ChIP data: IMR-1 vs DAPT. View Source
- [2] ApexBio. IMR-1 Product Datasheet. ChIP analysis comparing IMR-1 and DAPT. View Source
